REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])/[CH:5]=[CH:6]/[CH:7]=[O:8])[CH3:2].[N+](C1C=CC=CC=1C(O)=O)([O-])=[O:11].N1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Cl:27][C:28]1C(O)=C(C=[CH:34][CH:35]=1)C=O>CS(C)=O>[CH2:1]([O:3][C:4]([CH:5]1[C:6]([CH:7]=[O:8])=[CH:34][C:35]2[C:23](=[CH:24][CH:25]=[CH:26][C:28]=2[Cl:27])[O:11]1)=[O:9])[CH3:2]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C\C=O)=O
|
Name
|
|
Quantity
|
0.648 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C=O)C=CC1)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
the solution was stirred for 78 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by the addition of water
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between water and ethyl acetate
|
Type
|
WASH
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Details
|
The combined organics were washed with a saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
rinsed
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified on a silica gel Flash column chromatography
|
Reaction Time |
78 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1OC2=CC=CC(=C2C=C1C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 50.1% | |
YIELD: CALCULATEDPERCENTYIELD | 205.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |